molecular formula C22H29NOSi B14517607 4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine CAS No. 62593-98-0

4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine

Cat. No.: B14517607
CAS No.: 62593-98-0
M. Wt: 351.6 g/mol
InChI Key: OVHBNLZLNQNYDK-UHFFFAOYSA-N
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Description

4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine is a chemical compound that belongs to the class of organosilicon compounds It features a morpholine ring substituted with a silyl group, which is further substituted with a 1,2-diphenylethenyl group and two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine typically involves the reaction of morpholine with a silylating agent such as chlorodiethylsilane in the presence of a base like triethylamine. The reaction proceeds through the formation of an intermediate silyl ether, which is then reacted with 1,2-diphenylethylene under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl ethers or silanols, while reduction can produce silanes or siloxanes. Substitution reactions can result in the formation of various substituted morpholine derivatives.

Scientific Research Applications

4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a drug delivery agent.

    Industry: Utilized in the development of advanced materials, coatings, and adhesives due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine involves its interaction with specific molecular targets and pathways. The silyl group can form stable bonds with various substrates, while the morpholine ring can interact with biological molecules through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,2-Diphenylethenyl)(dimethyl)silyl]morpholine
  • 4-[(1,2-Diphenylethenyl)(diethyl)silyl]piperidine
  • 4-[(1,2-Diphenylethenyl)(diethyl)silyl]pyrrolidine

Uniqueness

4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine is unique due to its specific combination of a morpholine ring with a silyl group substituted with a 1,2-diphenylethenyl group and two ethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

62593-98-0

Molecular Formula

C22H29NOSi

Molecular Weight

351.6 g/mol

IUPAC Name

1,2-diphenylethenyl-diethyl-morpholin-4-ylsilane

InChI

InChI=1S/C22H29NOSi/c1-3-25(4-2,23-15-17-24-18-16-23)22(21-13-9-6-10-14-21)19-20-11-7-5-8-12-20/h5-14,19H,3-4,15-18H2,1-2H3

InChI Key

OVHBNLZLNQNYDK-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(C(=CC1=CC=CC=C1)C2=CC=CC=C2)N3CCOCC3

Origin of Product

United States

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